N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of diblock copolymers, such as poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS), via RAFT . Another method involves the radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Scientific Research Applications
Synthesis and Chemical Characterization
A key aspect of the scientific applications of related compounds involves the synthesis of novel structures aiming for potential therapeutic benefits. For example, the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety has been described, showcasing the chemical versatility and potential for generating compounds with distinct biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009). Similarly, the creation of 1,8-naphthyridine and isoxazole derivatives through three-component, one-pot synthesis demonstrates the ongoing exploration of novel chemical spaces (Guleli et al., 2019).
Biological Evaluation and Potential Therapeutic Applications
The evaluation of related compounds for biological activity is a crucial step in understanding their scientific applications. For instance, certain derivatives have been investigated for their potential as anticancer agents, indicating the broad interest in such compounds for therapeutic uses. The synthesis and evaluation of coumarin and quinolinone carboxamides, for example, highlight the ongoing efforts to identify new agents with anticancer activity (Matiadis et al., 2013). Another study focused on the synthesis of novel tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors, showcasing the interest in developing treatments for neurological disorders (Ming, 2011).
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-19-10-11-9-12(6-7-14(11)21-17)20-15(23)13-5-4-8-18-16(13)24-3/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKTXFNDVLVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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